Product packaging for Acid Red 44(Cat. No.:CAS No. 2766-77-0)

Acid Red 44

Cat. No.: B110021
CAS No.: 2766-77-0
M. Wt: 502.4 g/mol
InChI Key: FUGCXLNGEHFIOA-UHFFFAOYSA-L
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Description

Historical Context and Significance of Azo Dyes in Scientific Inquiry

Azo dyes represent a large and diverse class of organic compounds characterized by the presence of one or more azo groups (–N=N–). Their discovery in the 19th century revolutionized the textile industry and subsequently found widespread use in various scientific disciplines. jchemrev.com The vibrant colors, relative ease of synthesis, and versatile chemical properties of azo dyes have made them invaluable tools in biological and chemical research. jchemrev.com

In scientific inquiry, azo dyes have been instrumental as staining agents in histology and cytology, allowing for the visualization of cellular components and tissue structures. nih.govnih.gov Their ability to bind to specific biomolecules, such as proteins and nucleic acids, has been fundamental to understanding cell morphology and pathology. nih.gov Beyond staining, certain azo dyes have been investigated for their potential in analytical chemistry, acting as indicators and reagents for the detection of various ions and molecules. jchemrev.com The rich history and broad utility of azo dyes provide the essential backdrop for understanding the specific role and research focus of Crystal Ponceau 6R.

Research Rationale and Scope for Crystal Ponceau 6R Studies

The primary rationale for the academic study of Crystal Ponceau 6R, also known by synonyms such as Acid Red 44 and Brilliant Crystal Scarlet, stems from its specific application as a biological stain. scbt.commedchemexpress.comstainsfile.commpbio.com Its most notable use is as a key component in the Martius Scarlet Blue (MSB) trichrome staining method. medchemexpress.comstainsfile.commpbio.com This technique is employed in histology to differentiate fibrin (B1330869), muscle, and collagen in tissue samples, which is crucial for the diagnosis of various pathological conditions. medchemexpress.com

The scope of research on Crystal Ponceau 6R has therefore been predominantly focused on its efficacy and mechanism within the MSB staining procedure. This includes optimizing staining protocols and understanding its interaction with tissue components to ensure reliable and reproducible results. medchemexpress.com Furthermore, some research has extended to the investigation of its physicochemical properties and degradation, which is relevant for both its application and environmental considerations. researchgate.net

Current State of Research and Knowledge Gaps Pertaining to Crystal Ponceau 6R

The current body of research on Crystal Ponceau 6R is heavily concentrated on its histological applications. medchemexpress.comstainsfile.commpbio.com It is well-established as a reliable dye for staining fibrin and muscle fibers in a vibrant red color, providing essential contrast in complex tissue samples. medchemexpress.com Studies have detailed its use in the MSB method, and its basic chemical and physical properties are documented. wikipedia.org

However, significant knowledge gaps exist regarding this compound. There is a notable scarcity of research into other potential applications of Crystal Ponceau 6R beyond its role in histological staining. Investigations into its specific interactions with a broader range of proteins and biomolecules at a molecular level are limited. nih.gov Furthermore, while some studies have touched upon its degradation, a comprehensive understanding of its degradation pathways and potential byproducts remains an area for further exploration. researchgate.net The potential for Crystal Ponceau 6R in other analytical chemistry techniques or as a model compound for studying dye-protein interactions is largely unexplored.

Detailed Research Findings

Research into Crystal Ponceau 6R has yielded specific data primarily related to its properties as a dye and its application in histological staining.

Physicochemical Properties:

PropertyValueSource
Synonyms This compound, Brilliant Crystal Scarlet, Crystal Scarlet, Ponceau 6R scbt.comstainsfile.commpbio.com
Molecular Formula C₂₀H₁₂N₂Na₂O₇S₂ mpbio.comwikipedia.org
Molecular Weight 502.43 g/mol scbt.commpbio.com
Appearance Powder
Color Red stainsfile.com
Solubility Soluble in water, slightly soluble in ethanol wikipedia.org
Melting Point >300 °C
Absorption Maximum (λmax) 508-512 nm in water

Application in Martius Scarlet Blue (MSB) Staining:

The MSB trichrome stain is a sequential staining method where Crystal Ponceau 6R plays a crucial role. In this procedure, it is used to stain fibrin and muscle fibers red. The differential staining is based on the varying porosity of the tissues and the molecular size of the dyes used.

Staining ComponentTarget TissueResulting Color
Martius YellowErythrocytes, early fibrinYellow
Crystal Ponceau 6R (Brilliant Crystal Scarlet) Fibrin, Muscle Red
Methyl BlueCollagen, old fibrinBlue

This table is a simplified representation of the MSB staining results.

Degradation Studies:

A study on the degradation of Ponceau 6R using potassium chromate (B82759) in an acidic medium found that the reaction follows pseudo-first-order kinetics with respect to the dye concentration. The degradation efficiency was observed to be dependent on the concentration of the oxidizing agent and the acidity of the medium.

ParameterObservation
Kinetic Order Pseudo-first-order
Influencing Factors Concentration of oxidizing agent, pH

This data is based on a specific degradation study and may not be generalizable to all conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12N2Na2O7S2 B110021 Acid Red 44 CAS No. 2766-77-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;7-hydroxy-8-(naphthalen-1-yldiazenyl)naphthalene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O7S2.2Na/c23-17-9-8-13-10-14(30(24,25)26)11-18(31(27,28)29)19(13)20(17)22-21-16-7-3-5-12-4-1-2-6-15(12)16;;/h1-11,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGCXLNGEHFIOA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701021927
Record name Ponceau 6R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2766-77-0
Record name C.I. 16250
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002766770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ponceau 6R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 6-hydroxy-5-(1-naphthylazo)naphthalene-2,4-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.584
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACID RED 6A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8UOR0932R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Derivatization Strategies of Crystal Ponceau 6r

Established Synthetic Pathways for Crystal Ponceau 6R

The traditional synthesis of Crystal Ponceau 6R, like other azo dyes, involves a two-step process: diazotization followed by an azo coupling reaction. unb.cajchemrev.comnih.gov

The synthesis begins with the diazotization of an aromatic primary amine. nih.gov In this initial step, an aromatic amine is treated with sodium nitrite (B80452) in an acidic medium at low temperatures to produce a diazonium salt. jchemrev.comnih.gov

The subsequent step is the azo coupling, where the unstable diazonium salt acts as an electrophile and reacts with a coupling component rich in electrons, such as a phenol (B47542) or an aniline (B41778) derivative. nih.gov For Crystal Ponceau 6R, the specific reactants are N-acetyl-H-acid, which is coupled with diazotized amino-azo-benzene, followed by hydrolysis.

A general representation of the synthesis of an azo dye is depicted below: Step 1: Diazotization Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O (Aromatic Amine + Sodium Nitrite + Acid → Diazonium Salt + Sodium Halide + Water)

Step 2: Azo Coupling Ar-N₂⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX (Diazonium Salt + Coupling Component → Azo Dye + Acid)

While this established pathway is effective, it has been noted that many diazonium salts are unstable and can be explosive when dry, necessitating their immediate use in the coupling reaction under controlled conditions. nih.gov

Green Chemistry Approaches in Crystal Ponceau 6R Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly methods for chemical synthesis, in line with the principles of green chemistry. These principles aim to reduce or eliminate the use and generation of hazardous substances. mdpi.com For the synthesis of azo dyes like Crystal Ponceau 6R, several green chemistry approaches are being explored.

Ultrasound-Assisted Synthesis: Ultrasound irradiation has emerged as a green and efficient technique in organic synthesis. rsc.org It can enhance reaction rates and yields, often under milder conditions than conventional methods. rsc.org For azo dyes, ultrasound-assisted reduction has been explored as a greener alternative for dye cleavage and has been shown to be effective in breaking down azo bonds. researchgate.netnih.gov The application of ultrasound can also increase the mass transport between the solution phase and any catalyst surface, further enhancing reaction efficiency. nih.gov Studies have demonstrated that combining ultrasound with other advanced oxidation processes, like photocatalysis, can lead to substantial decolorization of azo dyes. nih.govnih.gov

Enzymatic Synthesis: Biocatalysis, using enzymes to drive chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. rsc.org Laccases, for example, have been used to catalyze the oxidative coupling of primary aromatic amines to form azo compounds under mild conditions. mdpi.com Peroxidases, such as horseradish peroxidase (HRP), have also been shown to oxidize certain azo dyes, indicating their potential for use in synthesis or degradation processes. ohsu.edu The efficiency of enzymatic reactions can be influenced by electronic and steric factors of the substrates. ohsu.edu

Alternative Solvents and Catalysts: A key aspect of green chemistry is the replacement of hazardous solvents and catalysts with safer alternatives. mdpi.com Research has focused on using water as a green solvent in various organic reactions, including those assisted by ultrasound. rsc.org Additionally, the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a significant area of interest. unibo.it For instance, the use of a reusable cartridge containing a Pd/C heterogeneous catalyst in a flow system for hydrogenation reactions exemplifies a greener approach to chemical processes. unibo.it

Advanced Derivatization Strategies for Functional Modification

The functional modification of Crystal Ponceau 6R through derivatization can lead to the development of new research tools and analogues with enhanced properties.

Structural Modifications for Enhanced Research Utility

Structural modifications of Crystal Ponceau 6R can be designed to improve its utility in various research applications. For example, altering the substituent groups on the aromatic rings could modulate its spectral properties, solubility, or binding affinity for specific biological targets.

Introducing electron-donating or electron-withdrawing groups can shift the maximum absorption wavelength (λmax) of the dye, which could be advantageous for specific imaging or sensing applications. The electronic effects of substituents can significantly influence the properties of azo dyes. ohsu.edu For instance, the position of a substituent on the phenolic ring can affect the electron density of the azo linkage, which in turn influences its reduction potential. ohsu.edu

Modifications can also be aimed at improving the performance of the dye in established techniques. For example, in the MSB staining method, derivatives of Crystal Ponceau 6R could potentially offer enhanced contrast or stability.

Synthesis of Labeled Analogues for Mechanistic Studies

The synthesis of isotopically labeled analogues of Crystal Ponceau 6R is a powerful tool for elucidating reaction mechanisms and metabolic pathways. nih.govnih.gov Isotopic labeling involves replacing one or more atoms of a molecule with their isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), or carbon-¹² (¹²C) with carbon-¹³ (¹³C).

These labeled compounds can be used in a variety of analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to track the fate of the molecule in a chemical or biological system. nih.gov For example, using isotopically labeled substrates in enzymatic reactions can provide detailed insights into the catalytic mechanism of enzymes involved in azo dye metabolism. nih.govnih.gov

The synthesis of such labeled analogues would typically follow the established synthetic pathways, but would utilize a labeled precursor at a key step. For instance, a deuterated or ¹³C-labeled aromatic amine could be used in the initial diazotization step to produce a labeled Crystal Ponceau 6R molecule. These labeled compounds are invaluable for understanding the intricate details of how Crystal Ponceau 6R interacts with its environment at a molecular level.

Advanced Analytical Methodologies for Characterization and Detection of Crystal Ponceau 6r

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the study of Crystal Ponceau 6R, offering insights into its molecular structure, concentration, and transformation during various treatments.

UV-Vis Spectroscopy in Degradation Studies

UV-Visible (UV-Vis) spectroscopy is a primary tool for monitoring the decolorization and degradation of Crystal Ponceau 6R. The characteristic red coloration of the dye exhibits a maximum absorbance (λmax) at approximately 518 nm. researchgate.netresearchgate.net The decrease in the intensity of this absorption peak over time serves as a direct measure of the dye's degradation efficiency.

In enzymatic degradation studies using turnip peroxidase, UV-Vis spectroscopy confirmed over 97% degradation of Crystal Ponceau 6R in under one minute at an optimal pH of 4. researchgate.net Similarly, in studies involving chemical oxidation with potassium chromate (B82759), the immediate change from red to colorless was observed, indicating rapid degradation. researchgate.net Photoelectrocatalytic degradation studies also employ UV-Vis spectroscopy to track the decolorization process under various conditions, such as pH and oxidant concentration, by monitoring the absorbance at 518 nm. researchgate.net

Key UV-Vis Spectroscopy Findings for Crystal Ponceau 6R Degradation:

Degradation MethodKey Parameter MonitoredWavelength (λmax)Observed Outcome
Enzymatic (Turnip Peroxidase)Decrease in Absorbance~518 nm>97% degradation in <1 min at pH 4 researchgate.net
Chemical Oxidation (K2CrO4)Color Change~518 nmImmediate decolorization researchgate.net
PhotoelectrocatalyticDecrease in Absorbance518 nmDegradation rate is pH-dependent researchgate.net

FTIR Spectroscopy for Metabolite Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in molecules. heraldopenaccess.us In the context of Crystal Ponceau 6R degradation, FTIR is instrumental in identifying the structural changes and the formation of metabolites. nih.govnih.gov By analyzing the infrared spectrum, which provides a molecular fingerprint, researchers can deduce the breakdown of the parent dye molecule and the emergence of new chemical entities. heraldopenaccess.usnih.gov

While direct FTIR studies on Crystal Ponceau 6R metabolites are specific to individual research, the general application involves comparing the FTIR spectrum of the original dye with the spectra of samples taken at different stages of degradation. The appearance of new absorption bands or the disappearance of existing ones corresponding to specific functional groups (e.g., azo bonds, sulfonic acid groups, aromatic rings) provides evidence of the degradation pathway and the structure of the resulting metabolites. The technique is sensitive to changes in the chemical composition and molecular structure of the sample. heraldopenaccess.us

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including the degradation products of Crystal Ponceau 6R. researchgate.net While mass spectrometry can provide the molecular weight and elemental composition, NMR provides detailed information about the connectivity of atoms within a molecule.

For complex metabolite structures, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is often required. researchgate.net These experiments help to establish the carbon-hydrogen framework and the relative positions of different functional groups, which is crucial for unambiguously identifying the chemical structures of degradation intermediates and final products. Although highly powerful, NMR generally requires a higher concentration of the analyte compared to mass spectrometry.

Mass Spectrometry (MS) Applications in Characterization (LC/MS, LC/MS/MS, HRMS, ESI-MS)

Mass spectrometry (MS) is a highly sensitive and versatile analytical technique for identifying and quantifying compounds. nih.gov When coupled with liquid chromatography (LC), it becomes a powerful tool for analyzing complex mixtures, such as the degradation products of Crystal Ponceau 6R. researchgate.net

Electrospray Ionization (ESI-MS) is a soft ionization technique commonly used for polar and large molecules like azo dyes and their metabolites, allowing them to be ionized directly from a liquid solution into the gas phase for MS analysis. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the detection capabilities of MS. nih.govlcms.cz This allows for the physical separation of different components in a sample before they are introduced into the mass spectrometer for individual analysis.

Tandem Mass Spectrometry (LC-MS/MS) adds another layer of specificity by selecting a particular ion (a precursor ion), fragmenting it, and then analyzing the resulting fragment ions. mdpi.com This process provides structural information that is crucial for identifying unknown metabolites.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov This is particularly valuable for distinguishing between compounds with the same nominal mass but different chemical formulas.

These MS techniques are essential for identifying the various demethylated, hydroxylated, and cleaved products that can form during the degradation of Crystal Ponceau 6R.

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating the individual components from the complex mixtures that result from the degradation of Crystal Ponceau 6R.

High-Performance Liquid Chromatography (HPLC) and UHPLC-PDA-HRMS for Dye Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic dyes. mdpi.com When equipped with a Photodiode Array (PDA) detector, HPLC allows for the simultaneous monitoring of absorbance at multiple wavelengths. glsciences.com This is particularly useful for analyzing complex mixtures of colored compounds, as different dyes and their degradation products will have unique spectral profiles. HPLC-PDA methods have been developed for the simultaneous determination of numerous artificial colorants. mdpi.comglsciences.com

Ultra-High-Performance Liquid Chromatography (UHPLC) represents an advancement over traditional HPLC, utilizing smaller particle-sized columns to achieve faster separations and higher resolution. researchgate.net The coupling of UHPLC with both a PDA detector and High-Resolution Mass Spectrometry (HRMS) creates a highly powerful analytical platform (UHPLC-PDA-HRMS). This combination provides retention time, UV-Vis spectra, and accurate mass data for each separated component, enabling confident identification and quantification of Crystal Ponceau 6R and its degradation products even at trace levels. researchgate.net

Typical HPLC-PDA System Parameters for Dye Analysis:

ParameterTypical Condition
Column C18 (e.g., Inertsil ODS-3) glsciences.com
Mobile Phase Gradient of Acetonitrile and an aqueous buffer (e.g., Ammonium (B1175870) Acetate or Sodium Phosphate) mdpi.comglsciences.com
Detector Photodiode Array (PDA) mdpi.comglsciences.commdpi.com
Flow Rate ~1.0 mL/min glsciences.com
Column Temperature ~40 °C glsciences.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique in metabolomics for the separation, identification, and quantification of a vast number of compounds. youtube.com While direct analysis of the Crystal Ponceau 6R dye itself is not typical via GC-MS due to its high molecular weight, ionic nature, and low volatility, the technique is highly relevant for the analysis of its potential metabolites. sigmaaldrich.com

Azo dyes can undergo reductive cleavage of the azo bond (-N=N-) under certain conditions, breaking down into constituent aromatic amines. namthao.com These smaller, more volatile amine metabolites are amenable to GC-MS analysis, often following a derivatization step to increase their volatility and thermal stability. nih.gov

Research Findings:

The general workflow for GC-MS metabolite analysis in a complex sample involves several key stages:

Extraction: Metabolites are first extracted from the sample matrix (e.g., biological tissue, textile). nih.gov

Derivatization: To make polar metabolites like amino acids and organic acids suitable for GC, their active hydrogen atoms are replaced with less polar groups. nih.gov A common two-step derivatization process involves methoxyamination followed by trimethylsilylation (using agents like MSTFA). nih.gov

GC Separation: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. youtube.com

MS Detection and Identification: As compounds elute from the column, they are ionized (typically by electron ionization, EI), fragmented, and detected by the mass spectrometer. The resulting mass spectrum, a molecular fingerprint, allows for the identification of the metabolite by comparison to spectral libraries like the National Institute of Standards and Technology (NIST) library. nih.gov

GC-MS has been successfully utilized in metabolomic studies to identify key differential metabolites, including amino acids, organic acids, sugars, and fatty acids, in various biological systems. nih.govresearchgate.net For instance, studies on banned azo dyes in textiles focus on identifying the resulting carcinogenic aromatic amines, with GC-MS being a primary, though sometimes complex, method for their detection. lcms.cz The main challenge lies in separating structural isomers, which may necessitate complementary techniques like liquid chromatography. lcms.cz

Table 1: Typical GC-MS Workflow for Metabolite Analysis

StepDescriptionExample
Sample ExtractionIsolation of metabolites from the primary matrix.Methanol/chloroform/water extraction for biological tissues. nih.gov
DerivatizationChemical modification to increase volatility for GC analysis.Methoxyamination followed by silylation with MSTFA. nih.gov
Injection & SeparationIntroduction into the GC system for separation on a capillary column.Use of a TG-5MS column or similar. thermofisher.com
IonizationFragmentation of molecules in the MS source.Electron Ionization (EI) at 70 eV.
Detection & AnalysisMass analysis of fragments and comparison to spectral libraries.Scanning a mass range (e.g., 50-600 m/z) and library matching (NIST). nih.gov

Electrophoretic Methods for Purity and Isomer Analysis

Electrophoretic methods, particularly capillary electrophoresis (CE), offer a high-resolution alternative for the analysis of charged species like azo dyes. These techniques separate molecules based on their differential migration rates in an electric field, which is dependent on the molecule's charge-to-size ratio. Given that Crystal Ponceau 6R is an anionic dye containing two sulfonate groups, it is well-suited for analysis by CE.

This methodology is valuable for assessing the purity of the dye and for separating it from structurally similar isomers or by-products that may be present in commercial preparations. Research on related azo dyes like Ponceau 4R and Amaranth has demonstrated the utility of electrophoretic and electrochemical techniques for the simultaneous determination of isomers, highlighting the applicability of such methods to the broader class of Ponceau dyes. researchgate.netnih.gov The principle relies on the subtle differences in mobility that isomers possess due to slight variations in their shape or charge distribution, allowing for their separation and distinct detection.

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is the most critical step to ensure accurate and reproducible analysis, as it aims to isolate the analyte of interest from interfering matrix components. chromatographyonline.com For a compound like Crystal Ponceau 6R, the choice of extraction and clean-up methodology depends heavily on the nature of the sample matrix.

Trifluoroacetic Acid (TFA) Extraction: Acidic conditions can be used to extract dyes from solid matrices. For instance, a method for analyzing dyes in textile fibers involves extraction with 2M TFA in a heated water bath, followed by drying and reconstitution in a suitable solvent for analysis.

Liquid–Liquid Extraction (LLE): LLE is a fundamental technique that separates compounds based on their differential solubility in two immiscible liquid phases (typically an aqueous and an organic solvent). For the analysis of azo dye metabolites (aromatic amines), a common procedure involves a reductive cleavage step in an aqueous buffer, followed by LLE. The pH of the aqueous solution is adjusted to neutralize the amine analytes, reducing their water solubility and promoting their transfer into an organic solvent like methyl tert-butyl ether (MTBE). namthao.comresearchgate.net

Solid Phase Extraction (SPE): SPE is a chromatographic technique used for sample clean-up and concentration. It involves passing a liquid sample through a solid sorbent (the stationary phase), which retains the analyte or the impurities. The analyte is then eluted with a different solvent. A variation known as solid-supported liquid-liquid extraction (SLE) uses a solid material like diatomaceous earth to support the aqueous sample. The analytes are then extracted by passing a small volume of immiscible organic solvent through the support, which avoids the formation of emulsions common in traditional LLE. thermofisher.com This technique has been successfully applied to the extraction of azo dyes from textiles. thermofisher.com

Clean-up is essential for removing co-extracted matrix components (e.g., fats, proteins, other colorants) that can interfere with instrumental analysis, cause ion suppression in mass spectrometry, and reduce column lifetime.

The extraction methods described above inherently serve as clean-up procedures.

LLE separates the target analytes from water-soluble and highly polar matrix components that remain in the aqueous phase.

SPE provides a more targeted clean-up by using specific sorbent chemistry to selectively retain either the analyte or the interferences. For example, after reductive cleavage of an azo dye in a textile sample, the resulting solution can be passed through an SPE cartridge to isolate the aromatic amines from the complex sample digest. namthao.com

A typical clean-up workflow for analyzing azo dye metabolites from a textile or leather sample might involve:

Reductive cleavage of the dye in a citrate (B86180) buffer using sodium dithionite (B78146) to release aromatic amines. namthao.comchromatographyonline.com

Liquid-liquid or solid-supported extraction of the amines into an organic solvent. namthao.comthermofisher.com

Evaporation of the organic solvent to concentrate the analytes. thermofisher.com

Reconstitution of the residue in a small volume of a solvent compatible with the analytical instrument (e.g., HPLC or GC-MS mobile phase). thermofisher.com

Table 2: Summary of Extraction Techniques for Crystal Ponceau 6R and its Metabolites

MethodPrincipleApplicationReference
TFA ExtractionUses a strong acid to break dye-matrix interactions and solubilize the dye.Extraction of the parent dye from solid matrices like textiles. lcms.cz
Liquid-Liquid Extraction (LLE)Partitioning of analytes between two immiscible liquid phases based on solubility.Extraction of aromatic amine metabolites from aqueous solutions after pH adjustment. namthao.comresearchgate.net
Solid Phase Extraction (SPE) / Solid-Supported LLE (SLE)Partitioning of analytes between a solid sorbent and a liquid phase for clean-up and concentration.Clean-up of textile and leather extracts to isolate aromatic amines. namthao.comthermofisher.com

Degradation and Bioremediation Mechanisms of Crystal Ponceau 6r

Enzymatic Degradation Pathways

Enzymes, particularly oxidoreductases, have demonstrated significant efficacy in the degradation of recalcitrant compounds like azo dyes. daneshyari.comresearchgate.net These biocatalysts can act on a wide range of substrates, offering a promising alternative for treating dye-contaminated effluents. znaturforsch.com

Peroxidases, a class of enzymes that catalyze the oxidation of a substrate by hydrogen peroxide, have been extensively studied for their ability to break down Crystal Ponceau 6R. Plant-based peroxidases, such as those extracted from soybean and turnip (Brassica rapa), are particularly effective.

Studies have shown that Turnip Peroxidase can achieve over 97% degradation of Crystal Ponceau 6R in less than one minute of reaction time under optimal conditions. daneshyari.comresearchgate.net Similarly, commercially available Soybean Peroxidase has been observed to completely degrade a 40 mg/L solution of the dye within a minute. researchgate.net The enzymatic process often involves the use of a redox mediator, such as 1-hydroxybenzotriazole (B26582) (HOBT), which facilitates the transfer of electrons and enhances the degradation efficiency. daneshyari.comresearchgate.netresearchgate.net

The enzymatic treatment of azo dyes by peroxidases typically results in the formation of by-products. Analysis of the degradation of Congo Red, another azo dye, by turnip peroxidase showed the formation of a precipitate of a polymeric nature, with no residual aromatic compounds left in the aqueous phase. nih.gov The degradation process initiated by peroxidase-generated radicals leads to the breakdown of the parent dye molecule. While the specific intermediates for the peroxidase-mediated degradation of Crystal Ponceau 6R are not extensively detailed, the general pathway involves the cleavage of the chromophoric azo group, followed by the formation of smaller, less complex molecules and eventual polymerization of reactive intermediates.

The core mechanism of peroxidase-mediated degradation involves the generation of highly reactive radical intermediates. nih.gov The enzyme reacts with a cosubstrate, like a phenolic compound, in the presence of hydrogen peroxide to create these radicals, which then non-specifically attack the dye molecule. nih.gov The initial and most critical step in the degradation of an azo dye is the cleavage of the stable azo bond. nih.gov This cleavage breaks the molecule into smaller aromatic amines. nih.gov Subsequent oxidative steps, such as deamination (removal of amine groups), desulfonation (removal of sulfonate groups), and keto-oxidation, are believed to follow, leading to the complete breakdown of the aromatic structures. The presence of hydroxyl groups on the dye molecule can promote this nonspecific degradation. researchgate.net

To understand and optimize the degradation process, kinetic models have been developed. For the degradation of Crystal Ponceau 6R by turnip peroxidase, a kinetic model was created that successfully described the reaction mechanism. daneshyari.comresearchgate.net This model was validated with experimental data and could accurately predict the degradation of the dye under different concentrations of both the dye and the enzyme. daneshyari.comresearchgate.net Such models are crucial for scaling up the process for industrial applications. The degradation reaction has been shown to follow pseudo-first-order kinetics. core.ac.ukresearchgate.net

Kinetic Parameters for Turnip Peroxidase-Mediated Degradation of Crystal Ponceau 6R
Kinetic ParameterValueConditionsSource
Maximum Reaction Rate43 µM min⁻¹Optimal pH (4.0) daneshyari.comresearchgate.net
Kinetic Model TypePseudo-first-orderPhotoelectrocatalytic degradation core.ac.ukresearchgate.net
Model ValidationSuccessfully predicted degradation under various dye and enzyme concentrationsEnzymatic degradation with Turnip Peroxidase daneshyari.comresearchgate.net

The efficiency of enzymatic degradation is highly dependent on environmental conditions.

pH: The pH of the solution is a critical factor. For the degradation of Crystal Ponceau 6R by turnip peroxidase, the optimal pH was found to be 4.0, where the reaction rate was maximal. daneshyari.comresearchgate.net At other pH values (3, 5, 6, and 7), the degradation performance was substantially lower, though still satisfactory. daneshyari.comresearchgate.net For soybean peroxidase, a pH of 5.0 was effective. researchgate.net

H₂O₂ Dosage: Hydrogen peroxide serves as the oxidizing agent in the peroxidase reaction cycle. Its concentration must be carefully controlled, as excess H₂O₂ can lead to enzyme inactivation.

Mediator Amount: The presence of a redox mediator like 1-hydroxybenzotriazole (HOBT) can significantly accelerate the degradation process. daneshyari.comresearchgate.net

Effect of pH on Crystal Ponceau 6R Degradation by Turnip Peroxidase
pH ValueDegradation EfficiencyReaction TimeSource
4.0> 97%< 1 minute daneshyari.comresearchgate.net
3.0, 5.0, 6.0, 7.0< 70%< 1 minute daneshyari.comresearchgate.net

Microorganisms offer a cost-effective and environmentally friendly approach to dye degradation. nih.gov Various bacterial strains have been identified for their ability to decolorize and break down azo dyes through their enzymatic machinery, primarily involving azoreductases. nih.govresearchgate.net

Franconibacter sp. : A strain identified as Franconibacter sp. 1MS, isolated from mining sediment, has shown the ability to degrade the related azo dye Ponceau S Red. acs.orgacs.org The degradation is an enzymatic biodegradation process, not merely surface adsorption. acs.org Optimal conditions for this strain were a temperature of 37°C and a pH of 7.0. acs.orgnih.gov Analysis of the breakdown of Ponceau S Red by this bacterium led to the identification of several intermediate metabolites, including 1,4-diaminobenzene, 2,5-diaminobenzenesulfonic acid, and 1-amino-2-naphthol. acs.orgnih.gov

Bacillus cereus : Members of the genus Bacillus are known for their potential as bioremediating agents, capable of degrading a wide range of toxic substances. nih.gov Strains of Bacillus cereus have demonstrated a strong ability to adapt to and reduce toxic compounds like Cr(VI). nih.gov The degradation mechanism can involve either the complete mineralization of the compound, using it as a source of carbon and energy, or co-metabolism, where the pollutant is transformed in the presence of a primary growth substrate. nih.gov While specific studies on the degradation of Crystal Ponceau 6R by Bacillus cereus are not prominent, the genus's proven metabolic versatility suggests its potential for this application.

Pseudomonas guariconensis : A strain of Pseudomonas guariconensis isolated from paddy rhizosphere demonstrated a high capacity for degrading another dye, Reactive Red 120. nih.govresearchgate.net When the bacterial cells were immobilized in a calcium alginate matrix, they achieved a degradation rate of 91%. nih.govresearchgate.net The degradation was attributed to oxidoreductase enzymes produced by the bacterium. nih.gov The breakdown of Reactive Red 120 by this strain produced intermediates such as 2-amino-3-phenylpropanoic acid and benzoquinone. nih.govresearchgate.net The genus Pseudomonas is well-documented for its bioremediation capabilities, often utilizing enzymes like azoreductase and laccase to break down complex azo dyes. researchgate.netnih.gov

Microbial Degradation by Bacterial Strains (e.g., Franconibacter sp., Bacillus cereus, Pseudomonas guariconensis)

Role of Azoreductases in Azo Dye Reduction

The initial and most critical step in the bacterial biodegradation of Crystal Ponceau 6R and other azo dyes is the reductive cleavage of the azo bond (–N=N–). researchgate.netjuniperpublishers.com This biotransformation is catalyzed by a class of enzymes known as azoreductases. juniperpublishers.comnih.gov Bacteria are often preferred for this process due to their rapid growth and ability to produce these enzymes. juniperpublishers.comnih.gov

Azoreductases facilitate the transfer of reducing equivalents, such as NADH and NADPH, to the electron-deficient azo linkage, breaking the bond and resulting in the formation of colorless aromatic amines. juniperpublishers.com This enzymatic reaction is the primary mechanism behind the decolorization of the dye. juniperpublishers.com The process can be mediated by intracellular azoreductases, which requires the dye molecules to penetrate the bacterial cell membrane. nih.govmdpi.com The efficiency of this intracellular reduction is dependent on the availability of cofactors like NADH. nih.gov Azoreductases are classified as either flavin-dependent or flavin-independent, with many requiring FMN as a cofactor to shuttle electrons to the azo dye. juniperpublishers.comnih.gov

Aerobic and Anaerobic Degradation Conditions

The degradation of azo dyes like Crystal Ponceau 6R is a multi-step process that involves both anaerobic and aerobic conditions for complete mineralization. juniperpublishers.commdpi.com

The initial reductive cleavage of the azo bond, catalyzed by azoreductases, occurs most efficiently under anaerobic (anoxic) conditions. juniperpublishers.com This is because oxygen, a powerful electron acceptor, can compete with the azo dye for the reducing equivalents (e.g., NADH) supplied by the microbial metabolism. researchgate.net This competition can inhibit the electron transfer to the azo bond, thereby slowing down or preventing decolorization. researchgate.net

Conversely, the subsequent degradation of the aromatic amines, which are the products of the initial azo bond cleavage, is typically an aerobic process. juniperpublishers.commdpi.comnih.gov Many of the bacterial enzymes capable of breaking down these aromatic rings, which are often more toxic than the parent dye, require oxygen for their activity. mdpi.com Therefore, an effective bioremediation strategy often involves a sequential anaerobic-aerobic treatment to achieve both decolorization and detoxification.

Identification of Microbial Metabolites

The microbial degradation of an azo dye begins with the enzymatic cleavage of the azo linkage, leading to the formation of corresponding aromatic amines. researchgate.netjuniperpublishers.com These amines are the primary metabolites of the initial decolorization step. For instance, in the degradation of the related Ponceau S Red dye by Franconibacter sp., 1MS, the cleavage of the azo bond is the first step. acs.org Further degradation of the resulting intermediates can occur via two potential pathways: one involving desulfonation to produce aniline (B41778) or deamination to yield benzenesulfonic acid, and another where the sulfonamide is converted into 4-oxooctanodoic acid. acs.org A subsequent demethylation step could then form 1,4 diaminobenzene. acs.org These findings illustrate the types of smaller, intermediate compounds that can be formed during the complete bioremediation of complex azo dyes.

Chemical Degradation Approaches

Alongside biological methods, chemical oxidation processes are effective in degrading Crystal Ponceau 6R. Advanced Oxidation Processes (AOPs), in particular, utilize highly reactive radical species to break down the dye's molecular structure.

Photoelectrocatalytic Degradation with Oxidants (e.g., ammonium (B1175870) persulfate)

Photoelectrocatalytic degradation (PECD) has been demonstrated as a highly effective technique for the decomposition of Crystal Ponceau 6R. core.ac.ukresearchgate.net This method integrates electrochemical processes with photocatalysis, often using a UV light source and graphite (B72142) electrodes. core.ac.ukresearchgate.net Studies have shown that PECD is superior to either electrocatalytic degradation (ECD) or photocatalytic degradation (PCD) alone for breaking down this dye. core.ac.ukresearchgate.net

The process is significantly enhanced by the addition of a strong oxidizing agent, such as ammonium persulfate (APS). core.ac.ukresearchgate.net Ammonium persulfate aids in the generation of sulfate (B86663) radicals, which are powerful oxidizing species with a redox potential similar to hydroxyl radicals, capable of rapidly and non-selectively oxidizing organic pollutants like Crystal Ponceau 6R. researchgate.net Increasing the concentration of the oxidant generally leads to a higher rate of dye decolorization. core.ac.ukresearchgate.net

Influence of pH on Degradation Efficiency

The pH of the solution is a critical parameter that significantly influences the efficiency of the photoelectrocatalytic degradation of Crystal Ponceau 6R. Research has shown that the degradation rate is highly pH-dependent. core.ac.ukresearchgate.net For the PECD process using ammonium persulfate, the optimal pH for the highest degradation rate was found to be 2.0. core.ac.ukresearchgate.net The degradation efficiency was observed to increase as the pH rose from 0.5 to 2.0, followed by a significant decrease at pH levels above 2.0. core.ac.ukresearchgate.net This indicates that highly acidic conditions are most favorable for this specific chemical degradation pathway.

Table 1: Effect of Initial pH on the Photoelectrocatalytic Degradation of Crystal Ponceau 6R

pH Value Degradation Rate/Efficiency Source
0.5 Lower than at pH 2.0 core.ac.ukresearchgate.net
1.0 Lower than at pH 2.0 core.ac.ukresearchgate.net
2.0 Highest degradation rate observed core.ac.ukresearchgate.net
>2.0 Significant decrease in degradation rate core.ac.ukresearchgate.net
Kinetic Studies of Photoelectrocatalytic Processes (e.g., Pseudo-first order kinetics)

Kinetic studies of the photoelectrocatalytic degradation of Crystal Ponceau 6R with ammonium persulfate have demonstrated that the reaction follows pseudo-first-order kinetics with respect to the dye concentration. core.ac.ukresearchgate.netresearchgate.net This kinetic model implies that the rate of the degradation reaction is directly proportional to the concentration of the dye at any given time, especially at the low concentrations typical of wastewater. core.ac.ukresearchgate.net When the natural logarithm of the initial concentration divided by the concentration at time 't' is plotted against time, a straight line is produced, confirming the pseudo-first-order nature of the process. researchgate.net

Table 2: Kinetic Model for the Photoelectrocatalytic Degradation of Crystal Ponceau 6R

Parameter Finding Source
Kinetic Model Pseudo-first-order core.ac.ukresearchgate.netresearchgate.net
Description The degradation rate is dependent on the concentration of Crystal Ponceau 6R. core.ac.ukresearchgate.net
Validation A plot of ln(C₀/C) versus time yields a straight line. researchgate.net

Oxidative Degradation with Inorganic Agents (e.g., Potassium Chromate)

The chemical degradation of Crystal Ponceau 6R can be achieved using inorganic oxidizing agents like potassium chromate (B82759) (K₂CrO₄) in an acidic medium. arabjchem.orgresearchgate.net Studies have shown that the degradation efficiency is significantly influenced by the concentration of the oxidizing agent and the temperature. arabjchem.org The process involves the oxidation of the dye, leading to a change from its characteristic red coloration (with a maximum absorbance at λmax = 518 nm) to a colorless state. arabjchem.orgresearchgate.net This decolorization is attributed to the formation of the quinoid form of the dye, which then undergoes hydrolysis to produce p-hydroquinone. arabjchem.orgresearchgate.net

The reaction kinetics for the degradation of Crystal Ponceau 6R by potassium chromate have been found to follow pseudo-first-order kinetics with respect to the dye's concentration. arabjchem.orgresearchgate.net An increase in the concentration of potassium chromate has a notable positive effect on the degradation efficiency. For instance, increasing the potassium chromate dosage from 10 to 60 μmol can elevate the decolorization efficiency to nearly 90%. arabjchem.orgresearchgate.net This process demonstrates a dual benefit by simultaneously degrading the dye and reducing the toxic Cr(VI) from the chromate. arabjchem.org

Table 1: Effect of Potassium Chromate Concentration on Crystal Ponceau 6R Degradation

Potassium Chromate (K₂CrO₄) Concentration (μmol) Degradation Efficiency (%)
10 < 80% (approx.)
20 ~ 82%
30 ~ 85%
40 ~ 87%
50 ~ 88%
60 ~ 90%

Data derived from graphical representations in scientific literature. arabjchem.orgresearchgate.net

Photo-Fenton Treatment

Photo-Fenton treatment is an advanced oxidation process (AOP) that has demonstrated high efficiency in degrading persistent organic pollutants like azo dyes. rsc.orgnih.gov The process utilizes Fenton's reagent (a mixture of hydrogen peroxide, H₂O₂, and ferrous ions, Fe²⁺) in conjunction with ultraviolet (UV) or visible light. researchgate.netscispace.com The light enhances the reaction by photoreducing Fe³⁺ back to Fe²⁺, which generates additional hydroxyl radicals (•OH), highly reactive species that can non-selectively oxidize and mineralize organic compounds into simpler substances like CO₂ and H₂O. researchgate.netnih.gov

The effectiveness of the photo-Fenton process is dependent on several key parameters, including pH, and the concentrations of Fe²⁺ and H₂O₂. scispace.combrieflands.com Typically, an acidic pH of around 2.0 to 3.0 is optimal for the classic Fenton reaction to prevent the precipitation of iron hydroxides. scispace.commdpi.com Studies on similar azo dyes have shown that the photo-Fenton process can achieve complete decolorization and significant total organic carbon (TOC) removal. rsc.orgmdpi.com For instance, a photoelectrocatalytic degradation study of Crystal Ponceau 6R, a related AOP, found that the highest degradation rate was achieved at pH 2.0. researchgate.net The degradation kinetics in such systems often follow a pseudo-first-order model. researchgate.net

Coagulation and Adsorption Technologies for Removal from Wastewater

Coagulation and adsorption are effective physicochemical methods for removing dyes from industrial wastewater, valued for their simplicity and cost-effectiveness. scielo.org.zaijeit.com

Recent research has focused on natural, plant-based coagulants as an environmentally friendly alternative to synthetic ones. scielo.org.zanih.gov Extracts from Vigna unguiculata (cowpea) and Telfairia occidentalis (fluted pumpkin) have been successfully used as bio-coagulants to remove Crystal Ponceau 6R from synthetic wastewater. scielo.org.zacarta-evidence.orgresearchgate.net These natural polymers work through mechanisms including charge neutralization and adsorption, where dye particles adhere to the surface of the coagulant, forming flocs that can be easily separated. scielo.org.zaijeit.com

Studies have determined that the efficiency of these bio-coagulants is influenced by pH, dosage, dye concentration, temperature, and settling time. ijeit.comcarta-evidence.org Under optimal conditions, Vigna unguiculata demonstrated a removal efficiency of 93.5%, slightly outperforming Telfairia occidentalis at 90.7%. scielo.org.zacarta-evidence.org The optimal conditions were identified as a pH of 2, a coagulant dose of 800 mg/L, a dye concentration of 100 mg/L, a temperature of 303 K, and a settling time of 300 minutes. scielo.org.zacarta-evidence.org

Table 2: Optimal Conditions and Removal Efficiency of Bio-coagulants for Crystal Ponceau 6R

Parameter Optimal Value
pH 2
Coagulant Dosage 800 mg/L
Dye Concentration 100 mg/L
Temperature 303 K
Settling Time 300 min
Bio-coagulant Removal Efficiency (%)
Vigna unguiculata 93.5%
Telfairia occidentalis 90.7%

Data sourced from Obiora-Okafo et al. scielo.org.zacarta-evidence.org

Understanding the kinetics of the adsorption process is crucial for designing efficient wastewater treatment systems. carta-evidence.orgsapub.org The removal of Crystal Ponceau 6R using bio-coagulants like Vigna unguiculata and Telfairia occidentalis has been analyzed using various kinetic models. scielo.org.zacarta-evidence.org

Table 3: Pseudo-Second-Order Kinetic Parameters for Crystal Ponceau 6R Adsorption

Bio-coagulant k₂ (L·mg⁻¹·min⁻¹) h (mg·L⁻¹·min⁻¹)
Vigna unguiculata 8.09 x 10⁻⁴ 0.0809 0.999
Telfairia occidentalis 9.89 x 10⁻⁴ 0.0989 0.999

k₂: pseudo-second-order rate constant; h: initial sorption rate; R²: correlation coefficient. Data sourced from Obiora-Okafo et al. scielo.org.za

Integration of Degradation Methods for Enhanced Remediation

In the context of Crystal Ponceau 6R, the oxidative degradation with potassium chromate itself is an integrated process that treats two pollutants simultaneously. arabjchem.org Similarly, the coagulation-flocculation process using bio-coagulants from Vigna unguiculata and Telfairia occidentalis is described as a coagulation-adsorption process, where physical and chemical mechanisms work in concert. scielo.org.za This integration of mechanisms—charge neutralization, bridging, and adsorption—within a single process using bio-coagulants highlights an effective strategy for enhancing the remediation of water contaminated with Crystal Ponceau 6R. scielo.org.zaijeit.com

Toxicological and Ecotoxicological Research on Crystal Ponceau 6r and Its Metabolites

In Vitro Toxicity Studies

In vitro studies provide a foundational understanding of a substance's potential toxicity at the cellular level. Research on Crystal Ponceau 6R has explored its effects on bacterial and plant cells.

Genotoxic Potential in Bacterial Test Systems (e.g., S. Typhimurium)

There is limited direct research available specifically investigating the genotoxic potential of Crystal Ponceau 6R using bacterial test systems like Salmonella Typhimurium. However, broader studies on azo dyes indicate that their metabolic products, aromatic amines, can exhibit mutagenic properties. uminho.ptnih.gov The reduction of the azo bond in these dyes can lead to the formation of these potentially harmful amines. nih.gov

Cytogenetic Analysis in Plant Models (e.g., Allium Cepa meristematic cells)

Comprehensive studies on the cytogenetic effects of Crystal Ponceau 6R on plant models such as Allium cepa (onion) meristematic cells are not extensively documented in publicly available research. However, the phytotoxicity of the dye has been noted, with one study indicating that Sulforhodamine B dye, another synthetic dye, was toxic to plant growth and development. mdpi.com This suggests that related compounds can have adverse effects on plant systems. Further research using established plant bioassays would be necessary to determine the specific cytogenetic impact of Crystal Ponceau 6R. dntb.gov.ua

In Vivo Toxicity Studies

In vivo research, conducted on living organisms, offers insights into the systemic effects of a chemical. Studies on Crystal Ponceau 6R have examined its impact on organ tissues and behavior in animal models.

Histopathological Effects on Organs (e.g., liver, kidney)

Early toxicological evaluations of Ponceau 6R in mice noted granular pigment deposition in the liver and kidneys of test animals. who.int More recent and detailed histopathological studies specifically focusing on Crystal Ponceau 6R are limited. However, research on other azo dyes has demonstrated the potential for these compounds to cause histopathological alterations in organs. wjir.org For instance, the dye is used in histological staining procedures, such as the Martius, Scarlet, and Blue (MSB) trichrome stain, to identify fibrin (B1330869) in tissue samples, indicating its affinity for certain biological structures. medchemexpress.comnih.gov

Behavioral and Neurological Impacts in Animal Models

Ecotoxicological Assessment in Aquatic and Terrestrial Systems

The ecotoxicological impact of Crystal Ponceau 6R is a significant concern due to its potential persistence in the environment. Azo dyes are designed to be stable, which makes them resistant to degradation under natural conditions. szabo-scandic.com

The discharge of dye-containing wastewater into aquatic systems is problematic as it can reduce light penetration, thereby affecting photosynthesis. scielo.br While azo dyes are generally stable in aerobic conditions, they can be degraded under the anaerobic conditions found in sediments, leading to the formation of potentially harmful aromatic amines. szabo-scandic.comscielo.br

Studies have explored the enzymatic degradation of Crystal Ponceau 6R as a potential bioremediation strategy. nih.govresearchgate.netscience.gov For example, peroxidases from sources like soybean and turnip have been shown to effectively decolorize the dye. nih.govresearchgate.netscience.gov Research has also investigated its removal from wastewater using natural polymers. mdpi.com The toxicity of the dye to aquatic organisms like Daphnia magna has been evaluated, with findings indicating that certain treatment processes can reduce its toxicity. researchgate.net

Interactive Data Table: Summary of Toxicological Findings

Study Type Model System Key Findings Citations
In VivoMouseGranular pigment deposition in liver and kidneys. who.int
In VitroBrassica rapa (turnip) peroxidaseEffective enzymatic degradation of the dye. researchgate.net
In VitroSoybean peroxidaseEfficient degradation and mineralization of the dye. nih.govscience.gov
EcotoxicologyGeneralAzo dyes are persistent; anaerobic degradation can form aromatic amines. szabo-scandic.com

Aquatic Organism Toxicity (e.g., Daphnia similis, Pseudokirchneriella subcapitata, Ceriodaphnia dubia)

The ecotoxicity of Crystal Ponceau 6R and other acid dyes has been evaluated using several standard aquatic test organisms. As a trisulfonated azo dye, its toxicity profile is influenced by the number of acid groups, which generally correlates with lower toxicity towards invertebrates and fish compared to monoacid and diacid dyes. szabo-scandic.com

Studies have shown that for a group of five different dyes, the 48-hour median effective concentration (EC50) for Daphnia similis ranged from 6.9 to over 1000 mg/L. researchgate.net For Ceriodaphnia dubia, the 8-day median inhibitory concentration (IC50) for the same group of dyes varied between 0.5 and 410 mg/L. researchgate.net Another study involving an azo dye reported a 48-hour median lethal concentration (LC50) of 13.58 mg/L for C. dubia. science.gov

Green algae are often moderately sensitive to acid dyes. szabo-scandic.com For the green algae Pseudokirchneriella subcapitata, the 72-hour chronic IC50 for a selection of dyes was found to be between 65 and >100 mg/L. researchgate.net It has been noted that the parent compound of Crystal Ponceau 6R exhibited slight toxic effects on P. subcapitata. science.gov This inhibitory effect on algae is often considered to be an indirect result of shading and light inhibition at high dye concentrations rather than a direct toxic action. szabo-scandic.com

Interactive Data Table: Ecotoxicity of Azo Dyes to Aquatic Organisms

SpeciesTest TypeEndpointResult (mg/L)Reference
Daphnia similis48h AcuteEC506.9 to >1000 ¹ researchgate.net
Ceriodaphnia dubia8-day ChronicIC500.5 to 410 ¹ researchgate.net
Ceriodaphnia dubia48h AcuteLC5013.58 ² science.gov
Pseudokirchneriella subcapitata72h ChronicIC5065 to >100 ¹ researchgate.net
Invertebrates (General)AcuteAcute Value>100 ³ szabo-scandic.com
Green Algae (General)Acute-Moderate Toxicity ⁴ szabo-scandic.com

¹ Result represents a range for a group of five tested dyes, including Crystal Ponceau 6R. ² Result for a representative azo dye. ³ General finding for dyes with three or more acid groups. ⁴ Effect may be partially due to light inhibition.

Phytotoxicity Studies on Plant Seeds (e.g., Phaseolus vulgaris, L. sativa)

The assessment of phytotoxicity is crucial for understanding the environmental impact of dye-contaminated effluents on agriculture. Seed germination and root elongation are primary metrics used in these evaluations. amazonaws.com Industrial effluents containing dyes can significantly affect soil fertility and plant growth, with some dyes being noted as carcinogenic and mutagenic, leading to reduced germination rates in crop plants. ijcmas.com

While direct phytotoxicity data for Crystal Ponceau 6R on Phaseolus vulgaris (kidney bean) and Lactuca sativa (lettuce) is limited, studies on related dyes and degradation systems provide relevant insights. For instance, research on other azo dyes has demonstrated significant phytotoxic effects. In one study, untreated azo dyes exerted a phytotoxic effect ranging from 47-93% on certain plant seeds. amazonaws.com Another study involving various carpet dyes found that they were consistently more toxic to Hordeum vulgare (barley) seeds than their degradation products. scispace.com

Lactuca sativa seeds are commonly used in toxicological evaluations of dye degradation products. researchgate.netnih.gov In a study on the degradation of the dye Sulforhodamine B by different peroxidases, the treatment by soybean peroxidase (SBP) successfully eliminated the compound's phytotoxicity towards L. sativa seeds, whereas treatment with Coprinus cinereus peroxidase (CPO) did not. mdpi.com This is relevant as the enzymatic degradation of Crystal Ponceau 6R by SBP has also been documented, suggesting that the choice of remediation technology is critical in mitigating phytotoxicity. nih.govmdpi.com

Interactive Data Table: Phytotoxicity of Azo Dyes and Their Metabolites

Plant SpeciesCompound/TreatmentObserved EffectReference
Sorghum bicolorUntreated Azo Dyes33-64% phytotoxicity amazonaws.com
Sorghum bicolorTreated Azo Dyes9-56% phytotoxicity amazonaws.com
Hordeum vulgareVarious Carpet DyesMore toxic than degraded products scispace.com
Phaseolus vulgarisIndigo Blue Dye MetabolitesNo phytotoxicity observed ijcmas.com
Lactuca sativaSulforhodamine B (Untreated)Phytotoxic mdpi.com
Lactuca sativaSulforhodamine B (SBP-Treated)Phytotoxicity eliminated mdpi.com
Lactuca sativaSulforhodamine B (CPO-Treated)Remained phytotoxic mdpi.com

Impact of Degradation Products on Ecotoxicity

The degradation of Crystal Ponceau 6R does not always equate to detoxification. The resulting intermediates can sometimes exhibit higher toxicity than the parent compound. researchgate.netscience.gov Research has shown that while the parent Crystal Ponceau 6R molecule has slight toxic effects on organisms like Pseudokirchneriella subcapitata and Vibrio fischeri, solutions containing its degradation intermediates can be significantly more toxic. science.gov The process of partial mineralization may be responsible for the formation of these more toxic byproducts. researchgate.net

The specific degradation pathway influences the nature and toxicity of the metabolites. Detailed analysis using Liquid Chromatography/Mass Spectrometry (LC/MS) of Crystal Ponceau 6R degradation by soybean peroxidase revealed that the process occurs via two main routes: a symmetric cleavage of the azo bond and an asymmetric breakage. researchgate.net These pathways involve critical transformative steps such as deamination and desulfonation, leading to a variety of intermediate products. researchgate.net

However, effective remediation can lead to detoxification. The enzymatic degradation of Crystal Ponceau 6R by turnip peroxidase has been shown to be an effective treatment method. uminho.pt Similarly, photocatalysis has been demonstrated to reduce or eliminate the toxicity of other dye effluents towards Daphnia similis. researchgate.net The ultimate ecotoxicity of a treated effluent depends heavily on the completeness of the degradation process and the specific intermediates formed. science.gov

Mechanisms of Toxicity and Detoxification

The toxicity of azo dyes like Crystal Ponceau 6R is complex, often involving metabolic processes that transform the parent compound into more reactive and harmful substances. The chemical structure, particularly the presence and position of sulfonate groups, plays a critical role in determining the toxicological outcome.

Role of Metabolic Activation in Genotoxicity and Carcinogenicity

A predominant mechanism for the carcinogenicity of many azo dyes involves their metabolic activation into reactive electrophilic intermediates that can covalently bind to DNA. dergipark.org.trtandfonline.com The parent azo dye is often not the primary genotoxic agent. researchgate.net Instead, the critical step is the reductive cleavage of the azo linkage (–N=N–). tandfonline.comnih.gov This reaction is primarily carried out by azoreductase enzymes produced by the anaerobic microbiota of the human intestine. dergipark.org.trnih.gov

This cleavage breaks the dye molecule into smaller aromatic amines. nih.gov These amine metabolites are then absorbed and can undergo further metabolic oxidation, often by liver microsomal enzymes (such as the S9 fraction), to form highly reactive, electrophilic species. dergipark.org.trtandfonline.com These activated metabolites can subsequently bind to cellular macromolecules like DNA, leading to mutations and initiating carcinogenic processes. dergipark.org.tr Studies on other azo dyes have confirmed that their biodegradation products exhibit genotoxicity only after being exposed to a metabolic activation system like the S9 mix. researchgate.net

Influence of Sulfonation on Mutagenicity and Membrane Permeability of Metabolites

The presence of sulfonate (–SO₃H) groups on the dye molecule significantly influences its toxicological properties. Sulfonation generally reduces the mutagenicity of azo dyes. nih.gov This is because the addition of these highly polar groups can block metabolic pathways that would otherwise lead to the formation of carcinogenic amines. nih.gov For example, the modification by sulfonation of moieties that could be metabolized to the mutagenic p-phenylenediamine (B122844) was found to eliminate the mutagenic response in the Salmonella/microsome assay. nih.gov

Furthermore, sulfonation increases the water solubility of the dye and its metabolites. ijplantenviro.com This increased hydrophilicity generally limits the ability of the large parent dye molecule to pass through the lipid-based cell membranes. ijplantenviro.com However, the smaller aromatic amine metabolites formed after azo bond cleavage, even if sulfonated, may still be able to cross the cell membrane barrier and exert toxic effects. ijplantenviro.com The environmental persistence of these sulfonated metabolites can vary; for instance, aminonaphthalene sulfonic acid is only partially biodegradable, which could lead to its accumulation. mst.dk Therefore, while sulfonation is a key detoxification feature in the parent dye structure, the ecotoxicological profile of the resulting sulfonated metabolites requires careful consideration. mst.dk

Biological and Biomedical Applications of Crystal Ponceau 6r in Research

Histological Staining Applications

Crystal Ponceau 6R is a component of various staining protocols designed to differentiate cellular and extracellular elements in tissue sections, enabling detailed microscopic analysis.

A primary and well-documented application of Crystal Ponceau 6R is in the Martius, Scarlet, and Blue (MSB) trichrome staining method. medchemexpress.com This technique is highly valued in pathology for the selective demonstration of fibrin (B1330869), a protein involved in blood clotting. The MSB method is a sequential, three-dye process where the porosity of tissues and the molecular size of the dyes determine the final coloration. biotium.com

In the MSB protocol, Crystal Ponceau 6R (referred to as the "Scarlet" component) is responsible for staining mature fibrin and muscle fibers a vibrant red. biotium.com The procedure typically begins with an iron hematoxylin (B73222) stain for cell nuclei, followed by Martius Yellow, a small molecule dye that stains erythrocytes and early, porous fibrin yellow. biotium.comazurebiosystems.com Subsequently, the Crystal Ponceau 6R solution is applied. As a medium-sized molecule, it displaces the Martius Yellow from mature and well-established fibrin deposits, coloring them red. biotium.com A final treatment with a phosphotungstic acid solution differentiates the tissue, removing the red stain from collagen. Finally, Methyl Blue is used to stain the collagen and old fibrin deposits blue, creating a clear and detailed differentiation of tissue components. biotium.com This method is considered a reliable and routine technique for fibrin demonstration. azurebiosystems.com

Table 1: Role of Dyes in MSB Trichrome Staining

Dye Component Chemical Used Target Structure(s) Resulting Color
Nuclear Stain Weigert's Iron Hematoxylin Cell Nuclei Black/Blue-Black
Martius Martius Yellow Erythrocytes, Early Fibrin Yellow
Scarlet Crystal Ponceau 6R Mature Fibrin, Muscle Red

Crystal Ponceau 6R plays an indirect but crucial role in the staining of connective tissue when used as part of the MSB trichrome method. google.com While the dye itself has an affinity for fibrin and muscle, its application provides a sharp color contrast to the principal component of connective tissue, collagen. googleapis.com In the MSB sequence, after Crystal Ponceau 6R has stained fibrin and muscle red, the tissue is treated with phosphotungstic acid followed by Methyl Blue. azurebiosystems.com The Methyl Blue selectively stains the collagen fibers blue. The resulting slide shows red-stained fibrin against a blue background of connective tissue, allowing for clear visualization and assessment of tissue architecture and pathological changes, such as fibrosis. googleapis.com

Within the context of the MSB trichrome staining procedure, which utilizes Crystal Ponceau 6R, erythrocytes (red blood cells) are prominently stained. googleapis.comwikipedia.org However, the specific dye responsible for coloring the erythrocytes is Martius Yellow, not Crystal Ponceau 6R. Martius Yellow is a small molecule dye applied early in the sequence that effectively penetrates the dense, non-porous structure of red blood cells, staining them yellow. biotium.com The subsequent application of the larger Crystal Ponceau 6R molecule does not displace the yellow dye from the erythrocytes. Therefore, while Crystal Ponceau 6R is part of a method that stains erythrocytes, its direct action is on fibrin and muscle.

Crystal Ponceau 6R functions fundamentally as a biological protein stain. Its utility in histology is derived from its ability to bind to proteins in tissue sections, making them visible. The most specific and notable example of this is its strong affinity for the protein fibrin in the MSB stain. fda.gov.tw It also demonstrates affinity for other protein-rich structures like muscle fibers. biotium.com The binding mechanism involves the anionic sulfonic acid groups of the dye forming electrostatic bonds with the positively charged amino groups of proteins, particularly in the acidic conditions of the staining solution. This general protein staining capability allows for the differentiation of various cellular and extracellular structures.

Biochemical Assay Applications

Beyond its use in traditional histology, the protein-binding properties of red azo dyes are harnessed in biochemical assays for quality control.

In biochemical analysis, particularly Western blotting, it is crucial to confirm the successful transfer of proteins from an electrophoresis gel to a solid-support membrane (such as nitrocellulose or PVDF) before proceeding with immunodetection. This quality control step is often accomplished using a rapid and reversible protein stain.

Red anionic azo dyes are used for this purpose because they can bind non-covalently to proteins under acidic conditions and can be easily washed away with a neutral or alkaline buffer, leaving the proteins available for subsequent antibody binding. This temporary staining allows researchers to visualize the total protein pattern on the membrane, verifying transfer efficiency and uniformity across the blot. While Crystal Ponceau 6R (Acid Red 44) is a potent protein stain in histology, the most widely documented and utilized dye for this specific application is a different, but structurally related, compound known as Ponceau S (Acid Red 112). medchemexpress.com The principle of reversible staining is the key to this quality control step, and while Ponceau S is the standard, other anionic dyes can function similarly. wikipedia.org This method allows for the detection of potential issues, such as incomplete transfer or the presence of air bubbles, before committing to the time-consuming and expensive immunodetection steps. azurebiosystems.com

Table 2: Properties of Crystal Ponceau 6R

Property Value Source(s)
Synonyms This compound, Brilliant Crystal Scarlet, Crystal Scarlet, Ponceau 6R scribd.com
CAS Number 2766-77-0 scribd.com
Molecular Formula C₂₀H₁₂N₂Na₂O₇S₂ scribd.com
Molecular Weight 502.43 g/mol scribd.com
Colour Index 16250 scribd.com

| Applications | Histology, Hematology, Protein Staining | googleapis.comscribd.com |

Table 3: Mentioned Chemical Compounds

Compound Name Synonym(s)
Crystal Ponceau 6R Crystal Scarlet, this compound
Martius Yellow N/A
Methyl Blue Aniline (B41778) Blue
Weigert's Iron Hematoxylin N/A
Phosphotungstic acid N/A

Research Tool in Enzyme Activity Studies (e.g., as a model compound for azo dye degradation)

Crystal Ponceau 6R serves as a significant model substrate in research focused on the enzymatic degradation of azo dyes. Due to their widespread use in industries like textiles and food, and their potential environmental persistence, the breakdown of azo dyes is a critical area of study. nih.gov Crystal Ponceau 6R, with its characteristic azo bond (-N=N-), provides a reliable compound for investigating the efficacy of various enzymes and microbial systems in decolorizing and degrading these synthetic colorants. nih.govresearchgate.net

Research in this field often employs enzymes such as peroxidases and laccases, which are known for their ability to oxidize a wide range of aromatic compounds. researchgate.netresearchgate.net Studies have demonstrated that under specific conditions, these enzymes can effectively break the azo linkage of Crystal Ponceau 6R, leading to the decolorization of the dye. This process is a key indicator of the enzyme's potential for bioremediation of dye-contaminated wastewater. researchgate.net

Detailed investigations into the enzymatic degradation of Crystal Ponceau 6R have provided valuable insights into the optimal conditions for this process. For instance, a study utilizing turnip (Brassica rapa) peroxidase assessed the degradation of this dye under various pH levels. researchgate.net The findings revealed that the enzymatic treatment was highly effective, achieving over 97% degradation in less than a minute of reaction time at the optimal pH of 4. researchgate.net At this pH, the maximum reaction rate was observed to be 43 μM min⁻¹. researchgate.net The study also highlighted the importance of pH, as degradation performance was substantially lower at other pH values. researchgate.net Such research underscores the utility of Crystal Ponceau 6R as a tool for characterizing enzyme kinetics and determining the ideal parameters for bioremediation applications.

The following table summarizes key findings from a representative study on the enzymatic degradation of Crystal Ponceau 6R:

Enzyme SourceMediatorOptimal pHReaction TimeDegradation EfficiencyMaximum Reaction Rate
Turnip (Brassica rapa) Peroxidase1-Hydroxybenzotriazole (B26582) (100 µM)4< 1 min> 97%43 µM min⁻¹
Data sourced from Almaguer et al. (2018) researchgate.net

This detailed research into the enzymatic breakdown of Crystal Ponceau 6R not only demonstrates its role as a valuable research tool but also provides a scientific basis for developing enzymatic treatment processes for industrial effluents containing azo dyes. researchgate.net

Computational Chemistry and Modeling of Crystal Ponceau 6r

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.govnih.gov For Crystal Ponceau 6R, MD simulations can elucidate its behavior in various environments, such as in aqueous solutions or within a crystal lattice.

MD simulations of crystalline macromolecules have demonstrated the ability to monitor molecular motions with atomic detail. nih.gov In the context of Crystal Ponceau 6R, simulations would involve placing the molecule within a simulation box, often with periodic boundary conditions to mimic a larger system. mdpi.com The interactions between the dye molecule and its surroundings, such as water molecules or other ions, are calculated using a force field, which is a set of parameters describing the potential energy of the system.

Key Research Findings from MD Simulations of Azo Dyes:

Solvation and Aggregation: MD simulations can model how water molecules arrange around the Crystal Ponceau 6R molecule, forming a solvation shell. This is critical for understanding its solubility and the stability of its aggregates in solution.

Interaction with Biomolecules: By simulating Crystal Ponceau 6R in the presence of biomacromolecules like proteins or DNA, researchers can investigate potential binding sites and interaction energies. Studies on other azo dyes have used MD simulations to understand their binding mechanisms with enzymes responsible for their degradation, such as azoreductases. nih.gov These simulations have identified key amino acid residues involved in the binding process through analyses like hydrogen bond and alanine (B10760859) scanning. nih.gov

Crystal Packing and Dynamics: When simulating the crystalline state, MD can provide insights into the lattice energy, intermolecular interactions, and the vibrational modes within the crystal. nih.gov This information is valuable for understanding the solid-state properties of the dye.

Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of Crystal Ponceau 6R in Water

ParameterValue/DescriptionPurpose
Simulation SoftwareGROMACS, AMBERTo perform the numerical integration of the equations of motion.
Force FieldCHARMM, OPLS-AATo describe the interatomic potentials.
Water ModelSPC/E, TIP3PTo explicitly model the solvent molecules.
Simulation BoxCubic, with periodic boundary conditionsTo simulate a bulk system and avoid edge effects.
Temperature298 KTo maintain a constant temperature, relevant to standard conditions.
Pressure1 atmTo maintain constant pressure (in NPT ensemble simulations).
Simulation Time10 - 100 nsTo allow the system to reach equilibrium and to sample conformational space.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. acs.orgnih.gov These calculations provide a fundamental understanding of a molecule's structure, stability, and reactivity. For Crystal Ponceau 6R, DFT calculations can elucidate its electronic behavior, which is directly related to its color, reactivity, and degradation potential.

Key Insights from Quantum Chemical Calculations:

Optimized Geometry: DFT calculations can determine the most stable three-dimensional structure of Crystal Ponceau 6R by finding the minimum energy conformation. This includes bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculations can yield important electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and its ability to absorb light in the visible spectrum, which is responsible for its color. acs.org

Reactivity Descriptors: Parameters like chemical potential, hardness, softness, and electrophilicity index can be calculated to predict the reactivity of the dye. nih.gov For instance, these descriptors can help identify the most likely sites for electrophilic or nucleophilic attack, which is central to understanding its degradation mechanisms.

Spectroscopic Properties: Quantum chemical methods can predict the UV-Visible absorption spectrum of Crystal Ponceau 6R. The calculated maximum absorption wavelength (λmax) can be compared with experimental data to validate the computational model. acs.org

Table 2: Representative Quantum Chemical Properties for an Azo Dye Like Crystal Ponceau 6R (Calculated using DFT)

PropertyIllustrative ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-2.0 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.5 eVRelates to the molecule's stability and color. A smaller gap often corresponds to color in the visible range.
Dipole Moment5.0 DMeasures the polarity of the molecule, affecting its solubility and interactions.
λmax (calculated)~515 nmPredicts the wavelength of maximum light absorption, corresponding to the perceived color.

Note: These values are illustrative and would need to be specifically calculated for Crystal Ponceau 6R.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a specific property. nih.govresearchgate.net The fundamental principle is that the structure of a molecule determines its properties, and this relationship can be quantified. mdpi.com For Crystal Ponceau 6R and other azo dyes, QSAR studies are valuable for predicting properties like toxicity, biodegradability, and binding affinity to various targets without the need for extensive experimental testing. dergipark.org.tr

Methodology of a QSAR Study:

Data Set Collection: A set of azo dyes with known experimental data for a particular activity (e.g., toxicity) is compiled.

Descriptor Calculation: For each molecule in the set, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the activity. chemmethod.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

While specific QSAR models for Crystal Ponceau 6R are not prominently published, the methodology can be applied to predict its properties based on its structural features. For example, a QSAR model could be developed to predict the carcinogenicity of azo dyes based on descriptors related to the potential for the reductive cleavage of the azo bond to form aromatic amines. dergipark.org.tr

Table 3: Hypothetical QSAR Data for a Series of Azo Dyes

CompoundMolecular Weight (Descriptor 1)LogP (Descriptor 2)Experimental Toxicity (IC50, µM)Predicted Toxicity (IC50, µM)
Azo Dye 1480.41.2150145
Azo Dye 2520.51.5120125
Crystal Ponceau 6R 502.4 (Calculated) (To be predicted) (Predicted by model)
Azo Dye 3550.61.89095

Prediction of Degradation Pathways and Metabolite Structures

Computational tools can be used to predict the likely degradation pathways of Crystal Ponceau 6R under various conditions, such as microbial degradation or advanced oxidation processes. These prediction systems often use rule-based approaches derived from extensive databases of known metabolic and chemical reactions. ethz.ch

Key Degradation Mechanisms for Azo Dyes:

Reductive Cleavage of the Azo Bond: Under anaerobic conditions, microorganisms often cleave the azo bond (-N=N-) as the initial step in degradation. researchgate.netmdpi.com This results in the formation of two or more aromatic amines, which may be colorless but can be more toxic than the parent dye.

Oxidative Degradation: Advanced oxidation processes, often involving highly reactive species like hydroxyl radicals (•OH), can degrade azo dyes through various mechanisms. researchgate.net This can include attacks on the azo bond, the aromatic rings, or other functional groups, leading to the fragmentation of the molecule into smaller, less harmful compounds, and ultimately, mineralization to CO2 and water. acs.org

Computational systems like the EAWAG-BBD Pathway Prediction System can suggest plausible biodegradation pathways based on the structure of Crystal Ponceau 6R. ethz.ch These systems identify known enzymatic reactions that could act on the dye's functional groups. Similarly, tools like Biotransformer can predict metabolic transformations. chemrxiv.org

Based on the structure of Crystal Ponceau 6R, the primary degradation step is the reductive cleavage of the azo bond. This would break the molecule into two primary aromatic amine metabolites.

Table 4: Predicted Primary Degradation Metabolites of Crystal Ponceau 6R via Azo Bond Cleavage

Parent CompoundPredicted Metabolite 1Predicted Metabolite 2
Crystal Ponceau 6R4-amino-3-hydroxynaphthalene-1,7-disulfonic acid1-naphthylamine

These initial metabolites would then be subject to further degradation, such as hydroxylation and ring-opening, eventually leading to simpler aliphatic compounds. Computational models help in hypothesizing the structures of these subsequent intermediates, guiding analytical efforts to identify them in experimental degradation studies. mdpi.com

Environmental Fate and Transport Mechanisms of Crystal Ponceau 6r

Persistence and Degradability in Environmental Compartments

The inherent stability of Crystal Ponceau 6R makes it resistant to natural degradation processes. szabo-scandic.com Azo dyes, as a class, are known to be recalcitrant and can persist in the environment for extended periods. ijrar.orgresearchgate.netgsconlinepress.com They are generally not expected to show positive results in short-term aerobic biodegradability tests. szabo-scandic.com The electron-withdrawing nature of the azo and sulfonic acid groups makes the molecule less susceptible to oxidative breakdown by aerobic microorganisms commonly found in conventional wastewater treatment systems. gsconlinepress.com

Under aerobic conditions, any observed decolorization is often due to adsorption onto microbial biomass rather than metabolic breakdown. gsconlinepress.com However, degradation can occur under specific conditions. Anaerobic environments, such as those found in sediments, can facilitate the reductive cleavage of the azo bond. gsconlinepress.comresearchgate.net This initial step breaks the molecule into constituent aromatic amines, which may be more or less toxic than the parent dye. gsconlinepress.comresearchgate.netgsconlinepress.com

Recent research has demonstrated that enzymatic treatments can be highly effective in degrading Crystal Ponceau 6R. A study using turnip (Brassica rapa) peroxidase showed significant degradation of the dye. researchgate.net The effectiveness of this enzymatic degradation was found to be highly dependent on pH. researchgate.net

Table 1: Enzymatic Degradation of Crystal Ponceau 6R by Turnip Peroxidase A summary of degradation efficiency at various pH levels after less than one minute of reaction time, based on research findings. researchgate.net

pHDegradation Efficiency (%)Maximum Reaction Rate (μM min⁻¹)
3<70%Not specified
4>97%43
5<70%Not specified
6<70%Not specified
7<70%Not specified

This data indicates that while Crystal Ponceau 6R is persistent under general environmental conditions, targeted biological or enzymatic treatments can achieve rapid and effective degradation. researchgate.net

Bioaccumulation Potential and Biomagnification in Food Chains

The release of persistent organic pollutants like Crystal Ponceau 6R into aquatic environments raises concerns about their potential for bioaccumulation. szabo-scandic.com Bioaccumulation refers to the process where the concentration of a substance in an organism exceeds its concentration in the surrounding environment. Azo dyes, in general, are recognized for their tendency to bio-accumulate. gsconlinepress.comijrar.orgresearchgate.netgsconlinepress.com

Adsorption and Desorption Characteristics in Soil and Sediment

The interaction of Crystal Ponceau 6R with solid environmental matrices like soil and sediment is a critical factor in its transport and bioavailability. As an ionic dye, it is expected to adsorb to particulate matter, soil, and sediment primarily through ion-exchange processes. szabo-scandic.com This electrostatic interaction can lead to its partitioning from the water column into the solid phase. ijrar.org

Studies on the removal of azo dyes using natural adsorbents provide insight into these processes. Research using Luffa cylindrica as a low-cost adsorbent for azo dyes demonstrated significant removal from water. mdpi.commdpi.com The adsorption process was found to follow the Langmuir isotherm and a pseudo-second-order kinetic model, suggesting a chemisorption process where the dye molecules form a monolayer on the surface of the adsorbent. mdpi.commdpi.com

Table 2: Adsorption Characteristics of Azo Dye onto Luffa cylindrica Data from a study on the removal of an azo dye mixture from water, indicating the adsorption capacity and kinetic model. mdpi.com

ParameterFinding
Adsorption Isotherm ModelLangmuir
Adsorption Kinetic ModelPseudo-second-order
Maximum Adsorption Capacity (Qm)161.29 mg g⁻¹
Maximum Removal (%)70.8% (at 10.0 g L⁻¹ adsorbent dose)

Desorption studies have also been conducted. In one experiment, Luffa cylindrica that had adsorbed an azo dye was treated with a 0.1 M sodium hydroxide (B78521) (NaOH) solution, which resulted in the desorption of 95.8% of the dye. mdpi.com This indicates that the adsorption process is reversible under certain chemical conditions, which could lead to the re-release of the dye into the environment if pH conditions change.

Mobility in Aquatic Systems

The mobility of Crystal Ponceau 6R in aquatic systems is influenced by a balance between its water solubility and its tendency to adsorb to solids. szabo-scandic.com The presence of two sulfonate groups in its structure makes it readily soluble in water. wikipedia.orgsigmaaldrich.comstainsfile.com High water solubility generally suggests a high potential for mobility in aquatic environments.

Regulatory Science and Risk Assessment Methodologies for Azo Dyes General, with Implication for Cp6r

Methodologies for Defining Acceptable Daily Intake (ADI) and No Observed Adverse Effect Level (NOAEL)

The establishment of an Acceptable Daily Intake (ADI) is a cornerstone of the safety assessment for food additives, including colorants like azo dyes. The ADI represents the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. nih.gov It is typically derived from the No Observed Adverse Effect Level (NOAEL), which is the highest dose of a substance that does not produce any statistically or biologically significant adverse effects in animal studies. nih.govwho.int

The process for determining the NOAEL involves a battery of toxicity tests, including chronic toxicity and reproductive toxicity studies, often conducted in different animal species. nih.gov The lowest relevant NOAEL from the most sensitive species is then selected as the basis for the ADI calculation. nih.gov A safety factor, conventionally 100, is applied to the NOAEL to account for interspecies and intraspecies differences, thereby providing a margin of safety for human exposure. nih.gov

For instance, the European Food Safety Authority (EFSA) re-evaluated the safety of Ponceau 4R, a related azo dye, and revised its ADI based on new toxicological data, highlighting the dynamic nature of these assessments. nih.gov While a specific ADI for Crystal Ponceau 6R as a food dye is no longer relevant in regions where its use is prohibited, the methodologies used for other azo dyes illustrate the rigorous scientific process involved. sdc.org.uk

Challenges in Regulatory Assessment of Azo Dye Metabolites

A significant challenge in the risk assessment of azo dyes lies in the evaluation of their metabolites. The primary metabolic pathway for azo dyes is the reductive cleavage of the azo bond (-N=N-), which can occur through the action of azoreductases produced by intestinal microflora or liver enzymes. nih.govnih.govnih.gov This cleavage results in the formation of aromatic amines, some of which are known to be carcinogenic or mutagenic. sdc.org.uknih.govnih.gov

The potential for an azo dye to release harmful aromatic amines is a major regulatory concern. qima.com For example, regulations like the EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) restrict the use of certain azo dyes in textiles and leather articles that could come into contact with the skin, based on their potential to break down into a list of 22 specified aromatic amines. qima.com

The assessment is complicated by several factors:

Diverse Metabolites: A single azo dye can produce multiple aromatic amine metabolites.

Data Gaps: There may be limited toxicological data available for specific metabolites.

Complex Exposure Scenarios: Human exposure can occur through ingestion, dermal contact, or inhalation, leading to different metabolic activation pathways. nih.gov

These challenges necessitate ongoing research into the metabolic fate of azo dyes and the development of more comprehensive risk assessment strategies that consider the toxicity of the parent dye and its breakdown products.

Development of Standardized Test Guidelines for Toxicity and Environmental Impact Assessment

To ensure the consistency and reliability of safety data, standardized test guidelines for toxicity and environmental impact assessment are crucial. Organizations such as the Organisation for Economic Co-operation and Development (OECD) and the European Committee for Standardization (CEN) have developed a comprehensive set of guidelines for testing chemicals. oecd.orguniube.br

These guidelines cover a wide range of endpoints, including:

Acute and Chronic Toxicity: OECD test guidelines such as TG 407 (Repeated Dose 28-day Oral Toxicity Study in Rodents) and TG 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents) are used to assess long-term health effects. oecd.org

Genotoxicity: A battery of in vitro and in vivo tests is used to evaluate the potential of a substance to cause genetic mutations.

Carcinogenicity: Long-term animal studies are conducted to assess the cancer-causing potential of a chemical.

Reproductive and Developmental Toxicity: Guidelines like OECD TG 421 and 422 are designed to identify adverse effects on reproduction and development. oecd.org

Ecotoxicity: Standardized tests are used to determine the potential harm to aquatic organisms and the environment. szabo-scandic.com The OECD provides guidelines for testing biodegradability (OECD 301 series) and effects on aquatic life, such as the Fish Acute Toxicity Test (OECD TG 203). oecd.orgchemicalwatch.com

For azo dyes used in textiles, specific standardized methods, such as the EN 14362 series, have been developed to detect the release of banned aromatic amines. qima.com These standardized methods are essential for regulatory enforcement and for ensuring a level playing field for manufacturers.

The continuous development and refinement of these test guidelines, incorporating new scientific knowledge and methodologies, are vital for the robust risk assessment of azo dyes like Crystal Ponceau 6R and their metabolites.

Future Research Directions and Emerging Paradigms for Crystal Ponceau 6r Studies

Development of Novel Bioremediation Strategies

The microbial degradation of azo dyes is a well-established field, but much of the past research has focused on decolorization as the primary endpoint, with less attention paid to the complete mineralization of the dye and its metabolites. nih.gov Future research is shifting towards developing novel bioremediation strategies that ensure complete detoxification.

An emerging area is the use of cell-free enzymatic systems. Research has demonstrated that enzymes, such as peroxidase from turnips (Brassica rapa), can be highly effective, achieving over 97% degradation of Crystal Ponceau 6R in under a minute at optimal pH. researchgate.net This approach avoids the limitations of whole-cell metabolism and allows for targeted degradation under specific industrial effluent conditions. Future work will likely focus on immobilizing these enzymes on robust supports for use in continuous flow bioreactors, enhancing their stability and reusability.

The design of synthetic microbial consortia is another promising frontier. While single microbial strains can decolorize dyes, mixed cultures often exhibit greater resilience and metabolic capability to break down the complex aromatic amines formed after the initial azo bond cleavage. mdpi.comnih.gov The next paradigm involves rationally designing these consortia, perhaps combining anaerobic bacteria for the initial reductive cleavage with aerobic strains capable of mineralizing the resulting aromatic amines.

Furthermore, the role of genetically engineered microorganisms (GEMs) is expected to expand. nih.gov Future research will involve engineering bacteria or fungi with enhanced azoreductase activity or introducing complete catabolic pathways for the aromatic byproducts of Crystal Ponceau 6R degradation, aiming for complete and rapid mineralization. nih.govepa.gov

Table 1: Comparison of Remediation Techniques for Azo Dyes

Strategy Principle Reported Efficiency (General Azo Dyes) Future Direction
Bacterial Consortia Mixed microbial cultures work synergistically to degrade dye and metabolites. mdpi.com 86-96% decolorization. frontiersin.orgstainsfile.com Rational design of synthetic consortia for specific effluents.
Enzymatic Degradation Use of isolated enzymes (e.g., peroxidases, laccases) to catalyze degradation. researchgate.net >97% for Crystal Ponceau 6R (Turnip Peroxidase). researchgate.net Enzyme immobilization for bioreactors; discovery of novel, robust enzymes.
Genetically Engineered Microorganisms (GEMs) Microbes modified to express or over-express specific degradative enzymes. nih.gov High potential for complete mineralization. nih.gov Engineering complete catabolic pathways; ensuring environmental safety of GEMs.

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

Effective monitoring is crucial for both remediation processes and environmental assessment. Current standard methods often rely on collecting samples for laboratory analysis using techniques like UV-Visible (UV-Vis) spectrophotometry to measure decolorization. frontiersin.orgnih.gov The future paradigm is the development and application of advanced spectroscopic and imaging techniques for real-time, in situ analysis, which allows for dynamic monitoring of the degradation process directly within a bioreactor or the environment. mdpi.com

Future research will likely see increased use of Fourier Transform Infrared (FTIR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to move beyond color removal and identify the specific chemical transformations occurring. nih.govacs.org GC-MS, for instance, is critical for detecting the low molecular weight aromatic amines that can be formed, which are often more toxic than the parent dye. researchgate.netacs.org

The next generation of analytical tools will likely involve portable and submersible probes that integrate fiber optics with techniques such as Raman or fluorescence spectroscopy. These systems could provide continuous data on the concentration of Crystal Ponceau 6R and its key metabolites without the need for sample extraction. This would enable precise control over bioremediation processes and allow for rapid assessment of environmental contamination.

Integration of Multi-Omics Approaches in Toxicological Assessments

Traditional toxicological studies, which often focus on acute toxicity in single model organisms, have limited ecological relevance and may not capture the subtle, chronic effects of chemical exposure. nih.gov An emerging and powerful paradigm is the integration of multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—to gain a holistic understanding of the toxicological impact of Crystal Ponceau 6R and its degradation products. nih.govmdpi.com

By applying these techniques, researchers can uncover the specific modes of action (MoAs) of these xenobiotics. nih.govresearchgate.net For example:

Transcriptomics can reveal which genes and cellular pathways are activated or suppressed in an organism upon exposure. Studies on other azo dyes have used this to identify key degradation pathways, such as those for benzoate (B1203000) and naphthalene. nih.gov

Proteomics identifies changes in protein expression, highlighting the specific enzymes and structural proteins affected by the toxicant. nih.gov

Metabolomics , the study of small molecule metabolites, provides a direct snapshot of the metabolic state of a cell or organism and can reveal disruptions in key biochemical cycles. nih.gov

The integration of these datasets allows for the construction of Adverse Outcome Pathways (AOPs), a conceptual framework that links a molecular initiating event to an adverse outcome at the organism or population level. mdpi.com Using multi-omics to define AOPs for Crystal Ponceau 6R will be a critical future step toward mechanism-based risk assessment and regulation. nih.govmdpi.com

Table 2: Application of Omics in Azo Dye Toxicology

Omics Field Information Provided Relevance to Crystal Ponceau 6R
Genomics/Transcriptomics Identifies genes and pathways affected by exposure. nih.govnih.gov Uncovering the genetic basis of toxicity and microbial degradation pathways.
Proteomics Measures changes in protein expression and post-translational modifications. nih.govmdpi.com Identifying key enzymes involved in metabolism and cellular stress responses.
Metabolomics Profiles endogenous small-molecule metabolites to assess physiological state. nih.gov Detecting metabolic disruption and identifying toxic biotransformation products.
Multi-Omics Integration Provides a systems-level view of the biological response to a xenobiotic. researchgate.net Defining comprehensive Adverse Outcome Pathways (AOPs) for predictive risk assessment. mdpi.com

Design of Next-Generation Staining Reagents

Crystal Ponceau 6R is known in histology for its use in the Martius, Scarlet, and Blue (MSB) trichrome staining method to visualize fibrin (B1330869). mpbio.comstainsfile.comsigmaaldrich.com While effective, this represents a traditional application. Future research directions involve using the chemical scaffold of Crystal Ponceau 6R to design next-generation staining reagents with enhanced capabilities.

The focus will be on creating "smart" or functionalized probes. This could involve modifying the dye's structure to:

Enhance Photophysical Properties: Increase fluorescence quantum yield or shift absorption/emission spectra to be compatible with advanced imaging modalities like multi-photon microscopy.

Improve Specificity: Conjugate the dye to antibodies or peptides to create highly specific probes for immunohistochemistry (IHC) or in vivo imaging, targeting particular biomarkers with greater precision than general protein stains.

Develop Activatable Probes: Design derivatives that are initially colorless or non-fluorescent but become activated upon binding to a specific target molecule or in response to a change in the microenvironment (e.g., pH, redox potential, or enzymatic activity).

This research would parallel the development of modern IHC detection kits, which aim for greater signal sensitivity and stability, allowing for clearer detection of target antigens. thermofisher.com By re-engineering the Crystal Ponceau 6R molecule, it could be repurposed from a classical histological stain into a sophisticated tool for molecular and cellular biology research.

Comprehensive Environmental Risk Modeling and Prediction

To manage the potential environmental impact of Crystal Ponceau 6R, it is essential to move from reactive monitoring to proactive, predictive modeling. Future research will focus on developing comprehensive environmental risk models that can forecast the fate, transport, and ecological effects of the dye under various scenarios.

One emerging paradigm is the use of advanced computational tools like Artificial Neural Networks (ANN) and Response Surface Methodology (RSM), which have proven effective in modeling and optimizing the removal of other azo dyes from wastewater. cabidigitallibrary.org These models can handle complex, non-linear relationships between multiple variables (e.g., pH, temperature, co-pollutant concentration) to predict degradation efficiency.

A more profound shift involves integrating ecological risk assessments with climate change projections. whiterose.ac.uk The toxicity and persistence of chemicals can be significantly altered by environmental factors such as temperature, precipitation, and water chemistry, all of which are affected by climate change. Future risk models, potentially using a Bayesian Network approach, will aim to predict the combined risk of chemical stressors like Crystal Ponceau 6R and climate-related changes on ecosystems. whiterose.ac.uk This holistic approach will enable the development of robust, long-term management and adaptation strategies that account for a changing global environment. whiterose.ac.uk

Q & A

Q. What steps ensure reproducibility when adapting Crystal Ponceau 6R protocols across laboratories?

  • Guidance : Document detailed protocols (e.g., dye preparation, fixation times) using standardized formats (ARRIVE guidelines). Share raw spectral data and microscopy settings via open-access repositories. Conduct inter-laboratory trials with harmonized reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.